N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a trifluoromethyl group and an imidazolidinone ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include cyclopentanone, trifluoroacetic anhydride, and furan-2-carboxylic acid. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the imidazolidinone ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
- N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide
- N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide
Uniqueness
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C14H14F3N3O4 |
---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14F3N3O4/c15-14(16,17)13(18-10(21)9-6-3-7-24-9)11(22)20(12(23)19-13)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,18,21)(H,19,23) |
InChI Key |
YCXLRKFSIQISKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.